

SU056 target protein YB-1

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Compound of Interest

Compound Name: SU056

Cat. No.: B15604985

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Abstract

Y-box binding protein 1 (YB-1) is a multifunctional oncoprotein implicated in tumor progression, metastasis, and the development of treatment resistance across a range of cancers.[1][2][3][4] Its overexpression is a common feature in various malignancies, making it a compelling target for novel cancer therapeutics.[3][4] **SU056**, an azopodophyllotoxin small molecule, has emerged as a first-in-class direct inhibitor of YB-1.[1][5] This technical guide provides a comprehensive overview of **SU056**, its mechanism of action, and its effects on YB-1 and associated downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of YB-1 targeted therapies.

Introduction to YB-1

Y-box binding protein 1 (YB-1) is a member of the cold shock domain protein family and plays a critical role in cellular processes such as DNA repair, transcription, and translation.[4] It is composed of three main domains: an N-terminal alanine and proline-rich domain, a central cold shock domain (CSD), and a C-terminal domain with alternating clusters of positively and negatively charged amino acids.[4] YB-1's oncogenic functions are multifaceted. Under cellular stress, it translocates from the cytoplasm to the nucleus, where it regulates the expression of genes involved in cell proliferation, stemness, and multidrug resistance.[3][6] As an RNA-binding protein, YB-1 also modulates mRNA stability and translation, further contributing to its role in cancer progression.[3][6]

SU056: A Direct Inhibitor of YB-1

SU056 is a small molecule that has been identified as a potent and direct inhibitor of YB-1.[1][5] It has been shown to biophysically bind to YB-1, leading to the inhibition of its activity and downstream functions.[5] The interaction of **SU056** with YB-1 disrupts key protein-protein and protein-RNA interactions, ultimately leading to anti-cancer effects.

Mechanism of Action

SU056 exerts its anti-tumor activity by directly targeting YB-1. This interaction inhibits the ability of YB-1 to bind to mRNA and interferes with the protein synthesis machinery, thereby suppressing the translation of proteins crucial for cancer cell survival and proliferation.[7] The inhibition of YB-1 by **SU056** leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of cell migration.[2][6][8] Furthermore, **SU056** treatment has been shown to downregulate the expression of YB-1 itself and other associated proteins such as TMSB10, SUMO2, and PMSB2.[8]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of **SU056** in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of SU056 - IC50 Values

Cell Line	Cancer Type	IC50 (μM)	Citation
SKOV3	Ovarian Cancer	1.73	[9]
OVCAR3	Ovarian Cancer	1.27	[8]
OVCAR4	Ovarian Cancer	6.8	[8]
OVCAR5	Ovarian Cancer	4.33	[8]
OVCAR8	Ovarian Cancer	3.18	[8]
ID8	Ovarian Cancer	3.75	[8]

Table 2: In Vitro Cellular Effects of SU056

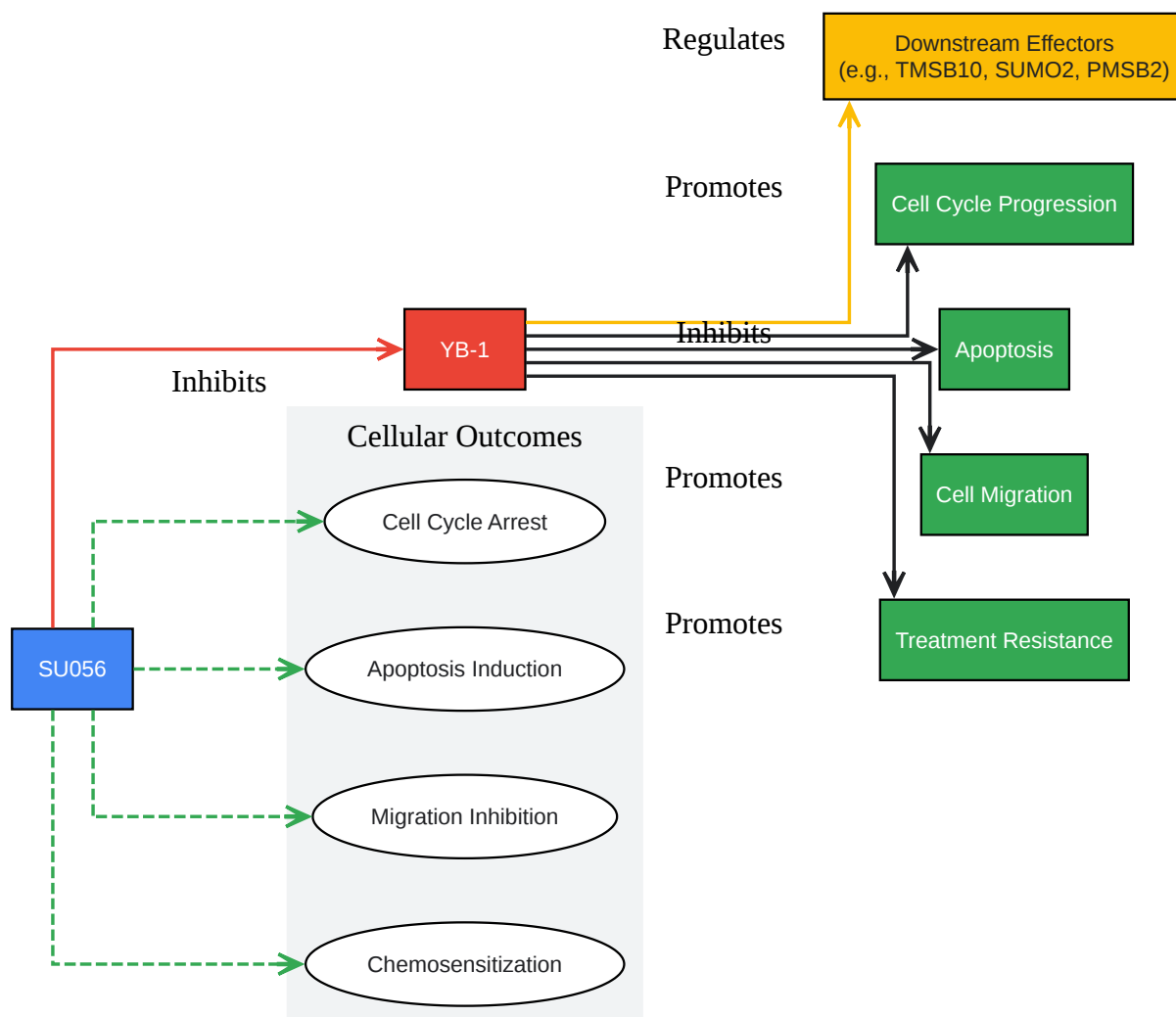
Cell Line(s)	Effect	Concentration(s)	Duration	Citation
OVCAR3/4/5/8, SKOV3, ID8	Inhibition of cell growth	~0-10 μ M	48 h	[6] [8]
OVCAR-8, ID8	Inhibition of colony formation	1 μ M	5-8 days	[8]
OVCAR8, SKOV3, ID8	Cell cycle arrest (Sub-G1 and G1 phases)	1-5 μ M	6 h	[8]
OVCAR8, SKOV3, ID8	Inhibition of cell migration	0-1 μ M	12 h	[6] [8]
OVCAR8, SKOV3, ID8	Induction of apoptosis	0-5 μ M	24 h	[8]
OVCAR8	Inhibition of YB-1, TMSB10, SUMO2, PMSB2 expression	1-5 μ M	12 h	[8]
Ovarian Cancer Cells	Enhancement of Paclitaxel cytotoxicity	0.1, 0.5, 1 μ M	48 h	[8]

Table 3: In Vivo Efficacy of SU056

Animal Model	Cancer Type	Treatment	Outcome	Citation
Mice with ID8 cells	Ovarian Cancer	SU056 (20 mg/kg, i.p.)	Inhibition of tumor growth	[6][8]
Immunodeficient mice with OVCAR8 tumors	Ovarian Cancer	SU056 (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, i.p., weekly)	Greater reduction in tumor growth compared to single agents	[6][8]
Patient-derived xenograft (triple-negative breast cancer)	Breast Cancer	SU056 (oral, 21 days)	Up to 63% inhibition of tumor growth	[7]
Model of tumor spreading	Breast Cancer	SU056	65.5% decrease in lung metastasis	[7]

Signaling Pathways and Experimental Workflows

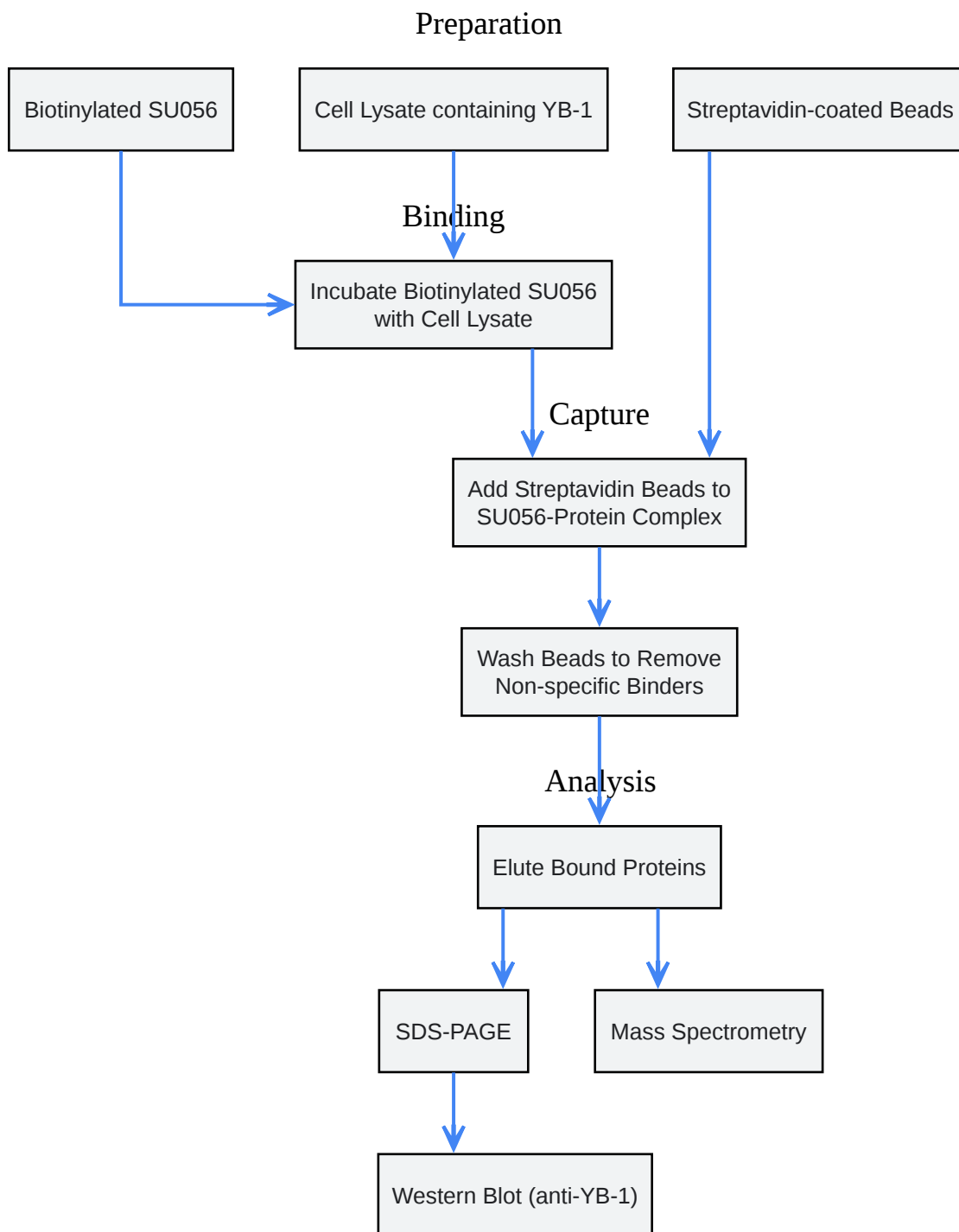
SU056-YB-1 Signaling Pathway



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Caption: **SU056** inhibits YB-1, leading to desirable anti-cancer cellular outcomes.

Experimental Workflow: Biotinylated **SU056** Pulldown Assay



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Caption: Workflow for identifying protein interactors of **SU056**.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard cell viability assay procedures.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of **SU056** (e.g., 0.1 to 100 μ M) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 hours).
- Reagent Addition:
 - For MTT assay: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
 - For MTS assay: Add 20 μ L of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Biotinylated SU056 Pulldown Assay

This protocol is a general guideline for performing a pulldown assay with a biotinylated small molecule.

- Preparation of Cell Lysate:
 - Culture cells to 80-90% confluency.
 - Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Binding of Biotinylated **SU056** to Bait Protein:
 - Incubate the cell lysate (containing YB-1) with biotinylated **SU056** or a biotin-only control for 2-4 hours at 4°C with gentle rotation.
- Capture of Protein-Ligand Complex:
 - Add pre-washed streptavidin-coated magnetic or agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads and wash them three to five times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-YB-1 antibody or by mass spectrometry for proteomic analysis.

Cycloheximide Chase Assay

This protocol is used to determine the effect of **SU056** on YB-1 protein stability.

- Cell Treatment:
 - Seed cells and allow them to adhere overnight.
 - Treat cells with **SU056** or vehicle control for a predetermined time.
- Inhibition of Protein Synthesis:

- Add cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to the cell culture medium. This is time point zero (t=0).
- Time Course Collection:
 - Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
- Protein Extraction and Analysis:
 - Lyse the cells at each time point and collect the protein extracts.
 - Determine the protein concentration of each lysate.
 - Analyze the levels of YB-1 protein at each time point by Western blotting. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities for YB-1 and the loading control.
 - Normalize the YB-1 band intensity to the loading control for each time point.
 - Plot the relative YB-1 protein level against time to determine the protein half-life in the presence and absence of **SU056**.

In Vivo Ovarian Cancer Xenograft Model

This protocol provides a general framework for an in vivo efficacy study.

- Cell Implantation:
 - Subcutaneously or intraperitoneally inject a suspension of human ovarian cancer cells (e.g., OVCAR8 or ID8) into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization:
 - Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, **SU056** alone, paclitaxel alone, **SU056** + paclitaxel).

- Drug Administration:
 - Administer **SU056** and paclitaxel according to the specified doses and schedules (e.g., **SU056** at 10-20 mg/kg via intraperitoneal injection daily; paclitaxel at 5 mg/kg via intraperitoneal injection weekly).
- Monitoring:
 - Measure tumor volume with calipers two to three times per week.
 - Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Analysis:
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Perform statistical analysis to compare tumor growth between the different treatment groups.
 - Tumor tissues can be further analyzed by immunohistochemistry or Western blotting for target engagement and downstream effects.

Conclusion

SU056 represents a promising therapeutic agent that targets the oncoprotein YB-1. Its ability to induce cell cycle arrest, apoptosis, and inhibit cell migration, coupled with its in vivo efficacy and synergistic effects with standard chemotherapy, underscores its potential in cancer treatment. The detailed protocols and data presented in this guide are intended to support further investigation into **SU056** and the broader field of YB-1-targeted therapies. Future research should focus on elucidating the precise binding kinetics of **SU056** to YB-1, further optimizing its therapeutic index, and exploring its efficacy in a wider range of cancer types.

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